molecular formula C24H17Cl3N2O4 B3054107 4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione CAS No. 5824-74-8

4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No. B3054107
CAS RN: 5824-74-8
M. Wt: 503.8 g/mol
InChI Key: JAAZCHXLYCZXMV-UHFFFAOYSA-N
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Description

4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a useful research compound. Its molecular formula is C24H17Cl3N2O4 and its molecular weight is 503.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Properties

  • 4-alkylidene(arylidene)-1-phenylpyrazolidine-3,5-dione, a class of compounds that includes the specified chemical, undergoes reactions with both oxidizing and reducing agents. This compound reacts with phenylhydrazine via fission of the exo C=C bond, yielding 1-phenylpyrazolidine-3,5-dione and corresponding aryl hydrazones (Metwally, Mohamed, Moustafa, & El-Ossaily, 2007).

Crystal Structure

  • The crystal structure of compounds related to 4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione has been investigated, offering insights into their molecular arrangement and potential applications in various fields (Jiu-fu et al., 2015).

Biological and Medicinal Applications

  • Pyrazolidine-3,5-diones and derivatives, like the specified compound, demonstrate a range of biological activities. Research has explored combining different substituents to enhance these activities, such as in sulfinpyrazone and muzolimine (Mohamed et al., 2016).
  • Some derivatives in this class, such as 4-substituted 1-acyl-1,2,4-triazolidine-3,5-diones, have shown hypolipidemic activity in rodents, indicating potential medicinal applications (Simlot, Izydore, Wong, & Hall, 1993).
  • Similar compounds have been noted for their improved glucose tolerance in rats, suggesting a role in diabetes management (Schnur & Morville, 1986).

Insecticidal Properties

  • Certain 3,5-pyrazolidinedione derivatives, closely related to the specified compound, exhibit insecticidal activities against pests like Spodoptera littoralis, indicating potential use in pest management (Abd-Ella et al., 2020).

Synthesis and Structural Investigations

  • Research on differently functionalized cyclopentenediones, a category including compounds similar to the specified chemical, informs the synthesis processes and potential applications in various chemical domains (Egorov, Khasanova, Gimalova, & Miftakhov, 2019).

properties

IUPAC Name

4-[[3-chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl3N2O4/c1-32-21-12-14(10-16-23(30)28-29(24(16)31)15-6-3-2-4-7-15)11-20(27)22(21)33-13-17-18(25)8-5-9-19(17)26/h2-12H,13H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAZCHXLYCZXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50410711
Record name 4-({3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-1-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

CAS RN

5824-74-8
Record name 4-({3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-1-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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